molecular formula C16H15ClN2O2S2 B453963 N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea

Cat. No.: B453963
M. Wt: 366.9g/mol
InChI Key: VHNFFDLQTBPZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxyphenyl group, a carbamothioyl group, and a methylsulfanyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 4-methoxyaniline to form 2-chloro-N-(4-methoxyphenyl)benzamide.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the benzamide intermediate with methylthiol in the presence of a base such as sodium hydride.

    Formation of the Carbamothioyl Group: The final step involves the reaction of the intermediate with thiocarbamoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-chloro-N-(4-methoxyphenyl)-4-nitrobenzamide
  • 2-chloro-N-(4-fluorophenyl)benzamide

Uniqueness

N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-methoxyphenyl)thiourea is unique due to the presence of both the carbamothioyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.

Properties

Molecular Formula

C16H15ClN2O2S2

Molecular Weight

366.9g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)carbamothioyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C16H15ClN2O2S2/c1-21-11-5-3-10(4-6-11)18-16(22)19-15(20)13-9-12(23-2)7-8-14(13)17/h3-9H,1-2H3,(H2,18,19,20,22)

InChI Key

VHNFFDLQTBPZPU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.